molecular formula C10H7N3OS B13897474 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium

Katalognummer: B13897474
Molekulargewicht: 217.25 g/mol
InChI-Schlüssel: TUHPCQJNDIJFMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium is a heterocyclic compound that features a unique structure combining imidazo[1,2-a]pyridine and thiazolium moieties. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of imidazo[1,2-a]pyridine derivatives with thiazole derivatives in the presence of oxidizing agents can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization and oxidation processes .

Analyse Chemischer Reaktionen

Types of Reactions

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives and thiazolium-based molecules. Examples are:

  • Imidazo[1,2-a]pyridine-3-yl derivatives
  • Thiazolium salts

Uniqueness

4-Imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium is unique due to its combined structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H7N3OS

Molekulargewicht

217.25 g/mol

IUPAC-Name

4-imidazo[1,2-a]pyridin-2-yl-3-oxido-1,3-thiazol-3-ium

InChI

InChI=1S/C10H7N3OS/c14-13-7-15-6-9(13)8-5-12-4-2-1-3-10(12)11-8/h1-7H

InChI-Schlüssel

TUHPCQJNDIJFMZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)C3=CSC=[N+]3[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.